4-Fluorobenzyl chloride

Descripción general

Descripción

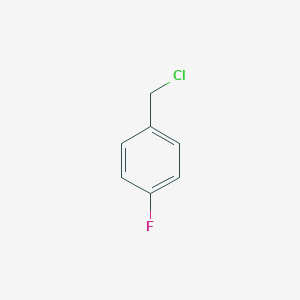

4-Fluorobenzyl chloride (C₇H₆ClF) is a halogenated aromatic compound characterized by a benzyl chloride group (-CH₂Cl) and a fluorine atom at the para position of the benzene ring. It is widely utilized in organic synthesis as an alkylating agent, particularly in N-alkylation reactions (e.g., indole derivatives in ) and the preparation of organometallic complexes (e.g., tri(4-fluorobenzyl)tin hydroxide in ). Its reactivity stems from the electrophilic benzyl chloride moiety, which facilitates nucleophilic substitution reactions. Fluorine’s strong electron-withdrawing effect enhances the compound’s stability in certain synthetic pathways while influencing electronic properties of resulting products .

Métodos De Preparación

Nucleophilic Substitution of 4-Fluorobenzyl Alcohol

Reaction Mechanism and Conditions

The substitution of the hydroxyl group in 4-fluorobenzyl alcohol (C₇H₇FO) with a chlorine atom is facilitated by benzoyl chloride in the presence of 1-pyrrolidinecarboxaldehyde (FPyr) as a catalyst . Conducted in 1,4-dioxane at 40°C for 24 hours, this method leverages the electrophilic nature of benzoyl chloride to generate the target compound via an SN2 mechanism. The reaction proceeds under inert gas to prevent oxidation, with the crude product purified using a silica gel column and a solvent mixture of diethyl ether and n-pentane (5:95 v/v) .

Yield and Purity Optimization

Chromatographic analysis of the crude material reveals a 97:3 ratio of this compound to ester byproducts, underscoring the selectivity of FPyr . Post-purification, the isolated yield reaches 74% (214 mg from 253 mg starting material), with gas chromatography–mass spectrometry (GC-MS) confirming a molecular ion peak at m/z 144 ([M]⁺) . Nuclear magnetic resonance (NMR) data align with literature values:

-

¹H-NMR (CDCl₃): δ 7.36 (dd, J = 8.4, 5.6 Hz, 2H), 7.04 (dd, J = 8.4 Hz, 2H), 4.56 (s, 2H) .

-

¹³C-NMR (CDCl₃): δ 162.6 (d, J = 243 Hz), 133.4, 130.5 (d, J = 8.6 Hz), 115.7 (d, J = 22 Hz), 45.5 .

Limitations and Scalability

While this method is operationally simple, the 24-hour reaction time and moderate yield limit its industrial utility. Furthermore, the use of dioxane—a potential carcinogen—necessitates stringent safety protocols .

UV-Catalyzed Chlorination of 4-Fluorotoluene

Two-Step Industrial Synthesis

A patent-pending approach involves chlorinating 4-fluorotoluene under UV light (70–85°C) to form 4-fluorotrichlorotoluene, followed by hydrolysis using a FeCl₃/ZnCl₂ composite catalyst . This method eliminates multistep purification and achieves near-quantitative yields (99.3–99.5%) with 99.5% purity .

Stepwise Procedure and Parameters

-

Chlorination (Step a): 4-Fluorotoluene (1.0 mol) reacts with chlorine gas (2.8 mol) under UV irradiation in the presence of diisopropyl azodicarboxylate (0.5 g). The exothermic reaction is maintained at 70–80°C using cooling water, yielding 212.3 g of 4-fluorotrichlorotoluene .

-

Hydrolysis (Step b): The trichlorotoluene intermediate undergoes hydrolysis with water (0.09 mol) at 130°C, catalyzed by FeCl₃/ZnCl₂ (1:1 ratio). Vacuum distillation at 2 kPa isolates this compound with <0.03% residual impurities .

Comparative Analysis of Synthesis Methods

Reaction Efficiency and Industrial Viability

The UV chlorination route outperforms nucleophilic substitution in yield and throughput but demands higher capital investment for UV reactors and safety infrastructure .

Environmental and Economic Considerations

The nucleophilic method generates ester byproducts (3%) requiring disposal, whereas the chlorination process minimizes waste through near-complete conversion . Economically, 4-fluorotoluene ($6.00/5g) is more cost-effective than 4-fluorobenzyl alcohol ($34.00/5g), favoring large-scale production via the UV route .

Quality Control and Characterization

Commercial this compound (TCI America, >98% purity) exhibits a boiling point of 185°C, refractive index of 1.51, and density of 1.21 g/cm³ . Storage below 15°C under inert gas prevents decomposition, while GC-MS and NMR ensure batch consistency .

Análisis De Reacciones Químicas

Types of Reactions

4-Fluorobenzyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The chlorine atom in this compound can be replaced by various nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.

Oxidation Reactions: The benzyl group can be oxidized to form 4-fluorobenzaldehyde or 4-fluorobenzoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions: The compound can be reduced to 4-fluorotoluene using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

Nucleophilic Substitution: 4-fluorobenzylamine, 4-fluorobenzyl alcohol.

Oxidation: 4-fluorobenzaldehyde, 4-fluorobenzoic acid.

Reduction: 4-fluorotoluene.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

4FBCl is primarily used as a building block in the synthesis of various pharmaceuticals. Its fluorine atom can influence the biological activity of the resulting compounds.

Case Study: Antimicrobial Agents

Recent research highlighted the synthesis of novel antimicrobial compounds using 4FBCl as a precursor. The incorporation of fluorinated benzyl moieties has been shown to enhance antibacterial properties against resistant strains of bacteria. For instance, derivatives synthesized from 4FBCl exhibited significant activity against E. coli with minimal inhibitory concentrations (MICs) in the low micromolar range .

Agrochemical Applications

The compound serves as an important intermediate in the production of agrochemicals, particularly herbicides and insecticides. Its reactivity allows for the introduction of various functional groups that can enhance herbicidal efficacy.

Data Table: Agrochemical Intermediates Derived from 4FBCl

| Compound Name | Application | Efficacy |

|---|---|---|

| 4-Fluorobenzylamine | Herbicide | Effective against broadleaf weeds |

| 4-Fluorobenzyl sulfonate | Insecticide | High toxicity to pests |

Analytical Chemistry Applications

In analytical chemistry, 4FBCl has been utilized for quantitative bioanalysis in human plasma samples. A method involving chemical derivatization followed by high-performance liquid chromatography (HPLC) was developed to stabilize and quantify 4FBCl in biological matrices . This technique is crucial for pharmacokinetic studies and therapeutic monitoring.

Case Study: Bioanalytical Method Development

A robust HPLC method was validated for the detection of 4FBCl with a sensitivity range from 0.5 to 500 ng/mL in plasma samples. The derivatization process involved forming a stable quaternary amine salt derivative, which significantly improved detection sensitivity compared to the parent compound .

Mecanismo De Acción

The mechanism of action of 4-fluorobenzyl chloride primarily involves its reactivity as an alkylating agent. The chlorine atom can be readily displaced by nucleophiles, leading to the formation of various substituted products. This reactivity is exploited in synthetic chemistry to introduce the 4-fluorobenzyl group into target molecules. The presence of the fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and interactions with other compounds .

Comparación Con Compuestos Similares

The following analysis compares 4-fluorobenzyl chloride with structurally or functionally related compounds, focusing on reactivity, stability, and applications.

Substituent Effects: Halogenated Benzyl Halides

Key Findings :

- Leaving Group : Bromides (e.g., 4-fluorobenzyl bromide) exhibit superior leaving group ability compared to chlorides, enabling faster reaction rates in SN2 pathways .

- Chlorine’s lower electronegativity allows for mixed inductive and resonance effects .

- Stability: this compound is notably unstable in biological matrices (e.g., plasma), necessitating stabilization via quaternary amine salt formation .

Functional Group Variations

Key Findings :

- Benzyl vs. Acyl Chlorides : this compound participates in alkylation, while acyl chlorides (e.g., 4-fluorobenzoyl chloride) are used for acylation. The latter’s higher electrophilicity makes it more reactive in carbonyl chemistry .

- Sulfonyl Chlorides : These are less reactive in alkylation but critical for introducing sulfonyl groups, as seen in sulfonamide drug synthesis .

Substituent Position and Steric Effects

Key Findings :

- Para-Fluorine : Maximizes electronic effects without steric interference, making this compound ideal for regioselective alkylation.

- Meta-Substituted Analogs : Mixed substituents (e.g., 3-fluoro-4-methoxy) introduce steric challenges but enable fine-tuning of electronic properties .

Stability and Handling

- This compound degrades rapidly in plasma due to hydrolysis and nucleophilic attack, requiring immediate derivatization (e.g., with DMAP) for bioanalytical quantification .

- 4-Chlorobenzyl chloride is more stable in biological matrices but shares similar handling challenges (e.g., toxicity, volatility) .

- Benzyl bromides (e.g., 4-fluorobenzyl bromide) are more reactive but less stable during storage due to bromide’s susceptibility to oxidation .

Actividad Biológica

4-Fluorobenzyl chloride (CAS No. 352-11-4) is an aromatic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores the compound's biological activity, including its pharmacological properties, toxicity, and relevant case studies.

- Molecular Formula : C₇H₆ClF

- Molecular Weight : 144.58 g/mol

- Boiling Point : 185 °C

- Melting Point : -18 °C

- Density : 1.207 g/mL at 25 °C

- Flash Point : 69 °C

Biological Activity Overview

This compound exhibits various biological activities, primarily due to its structural characteristics that allow it to interact with biological targets. Notable areas of interest include:

- Antimicrobial Activity : Some derivatives of this compound have shown antimicrobial properties against various bacterial strains.

- Antiprotozoal Activity : Research indicates that certain derivatives can act as effective agents against Trypanosoma species, which are responsible for diseases like African sleeping sickness .

- Enzyme Inhibition : Compounds containing the 4-fluorobenzyl moiety have been studied for their ability to inhibit specific enzymes, showcasing potential in drug design .

Antiprotozoal Activity

A study identified a derivative of 4-fluorobenzyl l-valinate amide as a promising candidate for treating Animal African Trypanosomiasis (AAT). The compound demonstrated significant activity against Trypanosoma congolense and Trypanosoma vivax, suggesting its potential use in veterinary medicine .

Enzyme Inhibition Studies

Research on novel 4-fluorobenzylpiperazine derivatives revealed that many of these compounds acted as effective inhibitors of target enzymes, with IC50 values indicating their potency. For instance, several derivatives achieved low micromolar IC50 values, highlighting their efficacy as enzyme inhibitors .

Toxicity and Safety Profile

While exploring the biological activity of this compound, it is crucial to consider its toxicity:

- Irritation Potential : Exposure can lead to respiratory irritation and other adverse effects. Symptoms may persist long after exposure has ceased, indicating a risk for reactive airways dysfunction syndrome (RADS) in sensitive individuals .

- Environmental Impact : Toxicity assessments have not indicated endocrine-disrupting properties; however, caution is advised due to its potential effects on aquatic life .

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 4-fluorobenzyl chloride, and how do they influence experimental design?

- Methodological Answer : this compound (CAS 352-11-4) is a halogenated aromatic compound with a boiling point of 82–83°C at 26 mmHg, density of 1.21 g/mL at 25°C, and refractive index of 1.5130 . Its low boiling point necessitates careful temperature control during reflux reactions. The density and polarity guide solvent selection (e.g., dichloromethane or acetonitrile) for phase separation in extraction workflows. Safety protocols must account for its flammability (flash point: 141°F) and corrosive nature (UN 2920) .

| Property | Value | Source |

|---|---|---|

| Boiling Point | 82–83°C (26 mmHg) | |

| Density (25°C) | 1.21 g/mL | |

| Refractive Index | 1.5130 | |

| Safety Classification | Corrosive (R34) |

Q. How is this compound synthesized and purified for laboratory use?

- Methodological Answer : Industrial synthesis typically involves chlorination of 4-fluorotoluene using SOCl₂ or PCl₃. Laboratory-scale purification employs column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) to remove byproducts like 4-fluorobenzyl alcohol or dimerized species . Purity (≥98%) is verified via GC-MS or HPLC, with NMR (¹H/¹³C) confirming structural integrity .

Advanced Research Questions

Q. What strategies optimize nucleophilic substitution reactions involving this compound?

- Methodological Answer : The SN2 reactivity of this compound is enhanced under basic conditions (e.g., K₂CO₃ or NaOH) in polar aprotic solvents (DMF, DMSO). Microwave-assisted synthesis (60–80°C, 10–15 min) improves yield (85–92%) compared to conventional heating . Competing elimination reactions are minimized by controlling base strength and avoiding excess temperature. Post-reaction analysis via LC-MS identifies side products like 4-fluorostyrene .

Q. How can spectroscopic techniques resolve structural ambiguities in this compound derivatives?

- Methodological Answer :

- ¹H NMR : The benzylic CH₂ group resonates at δ 4.6–4.8 ppm as a singlet, while aromatic protons split into doublets (J = 8–9 Hz) due to para-fluorine coupling .

- ¹³C NMR : The fluorinated aromatic carbon appears at δ 162–165 ppm (¹JCF ≈ 245 Hz) .

- FT-IR : C-F stretching vibrations at 1,220–1,150 cm⁻¹ confirm fluorine substitution .

Discrepancies in melting points or spectral data between batches may indicate residual solvents or regioisomeric impurities, resolvable via recrystallization (ethanol/water) .

Q. What are the challenges in scaling up this compound-based reactions for high-throughput synthesis?

- Methodological Answer : Scaling reactions (e.g., benzylation of heterocycles) requires addressing exothermicity and heat dissipation. Flow chemistry systems with in-line quenching (e.g., aqueous NaHCO₃) mitigate runaway reactions. Catalyst poisoning by chloride ions necessitates immobilized catalysts (e.g., Pd/C in fixed-bed reactors). Process analytical technology (PAT) monitors real-time conversion via Raman spectroscopy .

Q. Data Contradictions and Validation

- Density Variations : Reported densities range from 1.21 g/mL to 1.207 g/mL , likely due to batch-specific impurities. Validate via pycnometry for critical applications.

- Safety Protocols : Conflicting handling guidelines (e.g., glove selection) in SDS documents underscore the need for empirical testing using ASTM D6978-05 for chemical permeation .

Q. Applications in Advanced Research

- Photocatalysis : this compound derivatives act as intermediates in Ru/g-C₃N₄−x photocatalysts for H₂ evolution, leveraging fluorine’s electron-withdrawing effect to stabilize charge-transfer states .

- Medicinal Chemistry : Used to synthesize triazole-based inhibitors (e.g., 3-[(4-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine) via regioselective alkylation, with microwave synthesis reducing reaction times by 70% .

Q. Safety and Handling in Experimental Design

- Ventilation : Use local exhaust ventilation (LEV) to limit airborne concentrations below 1 ppm (OSHA PEL).

- PPE : Impervious gloves (e.g., nitrile) and sealed goggles are mandatory; permeation testing under ASTM F739-12 ensures compatibility .

Propiedades

IUPAC Name |

1-(chloromethyl)-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF/c8-5-6-1-3-7(9)4-2-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZXWCDITFDNEBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7059850 | |

| Record name | Benzene, 1-(chloromethyl)-4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | Benzene, 1-(chloromethyl)-4-fluoro- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12157 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.99 [mmHg] | |

| Record name | Benzene, 1-(chloromethyl)-4-fluoro- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12157 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

352-11-4 | |

| Record name | 4-Fluorobenzyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=352-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-(chloromethyl)-4-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000352114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Fluorobenzyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25084 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-(chloromethyl)-4-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-(chloromethyl)-4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-chloro-4-fluorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.925 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.